

An In-depth Technical Guide to the Theoretical Properties of Americium Oxide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Americium oxide*

Cat. No.: *B1262221*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical properties of **americium oxide**, a material of significant interest in nuclear science and technology. The information presented herein is intended for researchers, scientists, and professionals involved in areas such as nuclear fuel development, waste management, and advanced material science. This document synthesizes key theoretical and experimental findings to offer a detailed understanding of the structural, electronic, thermodynamic, and mechanical characteristics of various **americium oxide** phases.

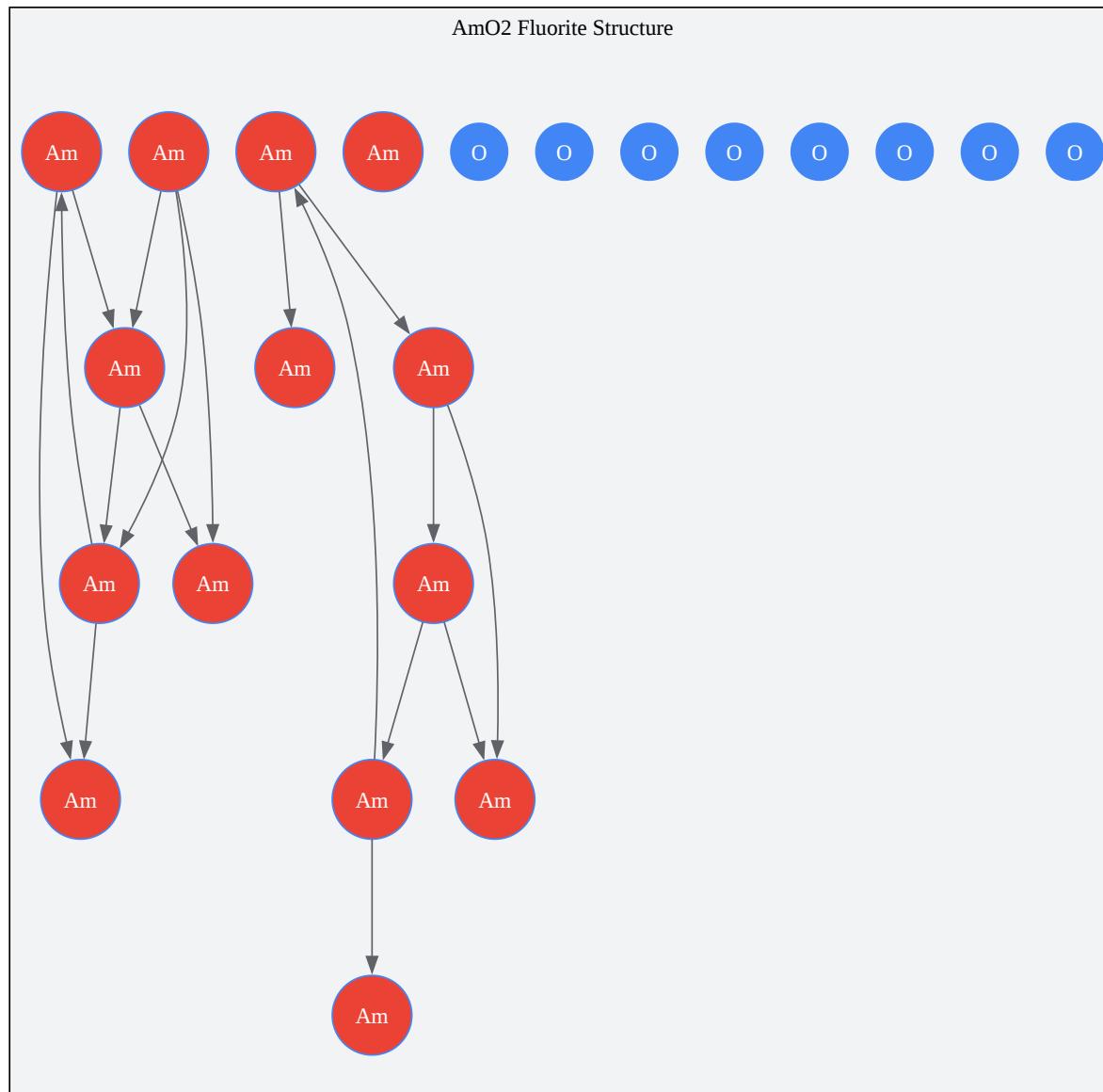
Introduction

Americium (Am), a synthetic actinide element, and its oxides are subjects of intensive research due to their applications in radioisotope power sources, transmutation targets for nuclear waste, and as ionization sources in smoke detectors. A thorough understanding of the fundamental properties of **americium oxides**, primarily americium dioxide (AmO_2) and americium sesquioxide (Am_2O_3), is crucial for the design and safety assessment of these applications. This guide focuses on the theoretical aspects of these compounds, supported by experimental data, to provide a robust reference for the scientific community.

Crystal Structure and Physical Properties

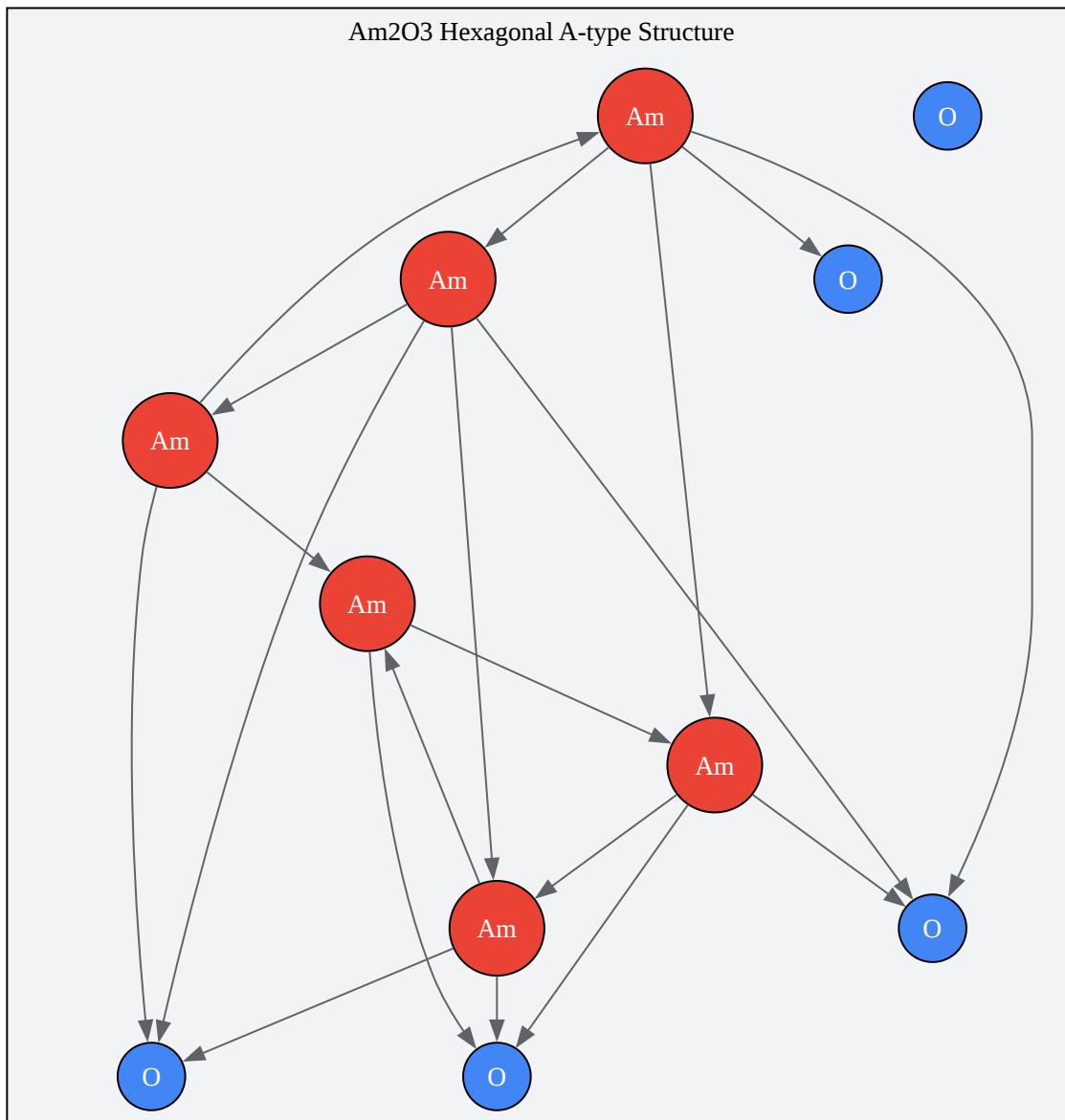
Americium dioxide (AmO_2) adopts a face-centered cubic (fcc) fluorite crystal structure, isostructural with other actinide dioxides like UO_2 and PuO_2 .^{[1][2]} Americium sesquioxide

(Am_2O_3) is known to exist in several polymorphic forms, with the most common being the hexagonal A-type and the body-centered cubic (bcc) C-type.[\[3\]](#) The physical and structural properties of these phases are summarized in the tables below.


Table 1: Physical and Structural Properties of Americium Dioxide (AmO_2)

Property	Value	Reference
Crystal System	Cubic (Fluorite-type)	[1]
Space Group	Fm-3m (No. 225)	[1]
Lattice Parameter (a)	5.376 - 5.383 Å	[1]
Appearance	Black crystals	[1]
Density	11.68 g/cm ³	[1] [4]
Melting Point	~2113 °C (3835 °F; 2386 K)	[1]
Molar Mass	~275.06 g/mol	[1]

Table 2: Physical and Structural Properties of Americium Sesquioxide (Am_2O_3)


Property	A-type (Hexagonal)	C-type (Cubic)	Reference
Crystal System	Trigonal	Cubic	[3]
Space Group	P-3m1 (No. 164)	Ia-3 (No. 206)	[3]
Lattice Parameters	$a = 3.817 \text{ pm}, c = 5.971 \text{ pm}$	$a = 11.03 \text{ Å}$	[3]
Appearance	Tan colored	Red-brown	[3]
Density	11.77 g/cm ³	-	[3] [4]
Melting Point	2205 °C (4001 °F; 2478 K)	-	[3] [5]
Molar Mass	~534.12 g/mol	~534.12 g/mol	[3]

Below are the visual representations of the crystal structures of Americium Dioxide and the hexagonal form of Americium Sesquioxide.

[Click to download full resolution via product page](#)

Caption: Crystal structure of Americium Dioxide (AmO₂).

[Click to download full resolution via product page](#)

Caption: Crystal structure of hexagonal A-type Americium Sesquioxide (Am₂O₃).

Electronic Structure

The electronic properties of **americium oxides** are dominated by the behavior of the 5f electrons. Theoretical studies, primarily using Density Functional Theory with a Hubbard U correction (DFT+U), have been instrumental in elucidating the electronic structure of these materials.

Americium Dioxide (AmO_2): AmO_2 is classified as a charge-transfer insulator.^[6] The 5f electrons of americium are more localized than in earlier actinides. The calculated 5f occupancy for Am in AmO_2 is approximately 5.6 - 5.73 electrons.^[6]

Americium Sesquioxide (Am_2O_3): In contrast to AmO_2 , Am_2O_3 is considered a Mott-Hubbard system.^[7] The 5f occupancy in Am_2O_3 is higher, around 6.05 electrons, indicating a more localized nature of the 5f electrons in the trivalent state.^[7]

Table 3: Electronic Properties of Americium Oxides

Property	AmO_2	Am_2O_3	Reference
Electronic Character	Charge-transfer insulator	Mott-Hubbard system	[6][7]
Am 5f Occupancy (n_f)	~5.6 - 5.73	~6.05	[6][7]
Ground State (Am_2O_3)	-	Singlet Γ_1	[7]

Thermodynamic and Mechanical Properties

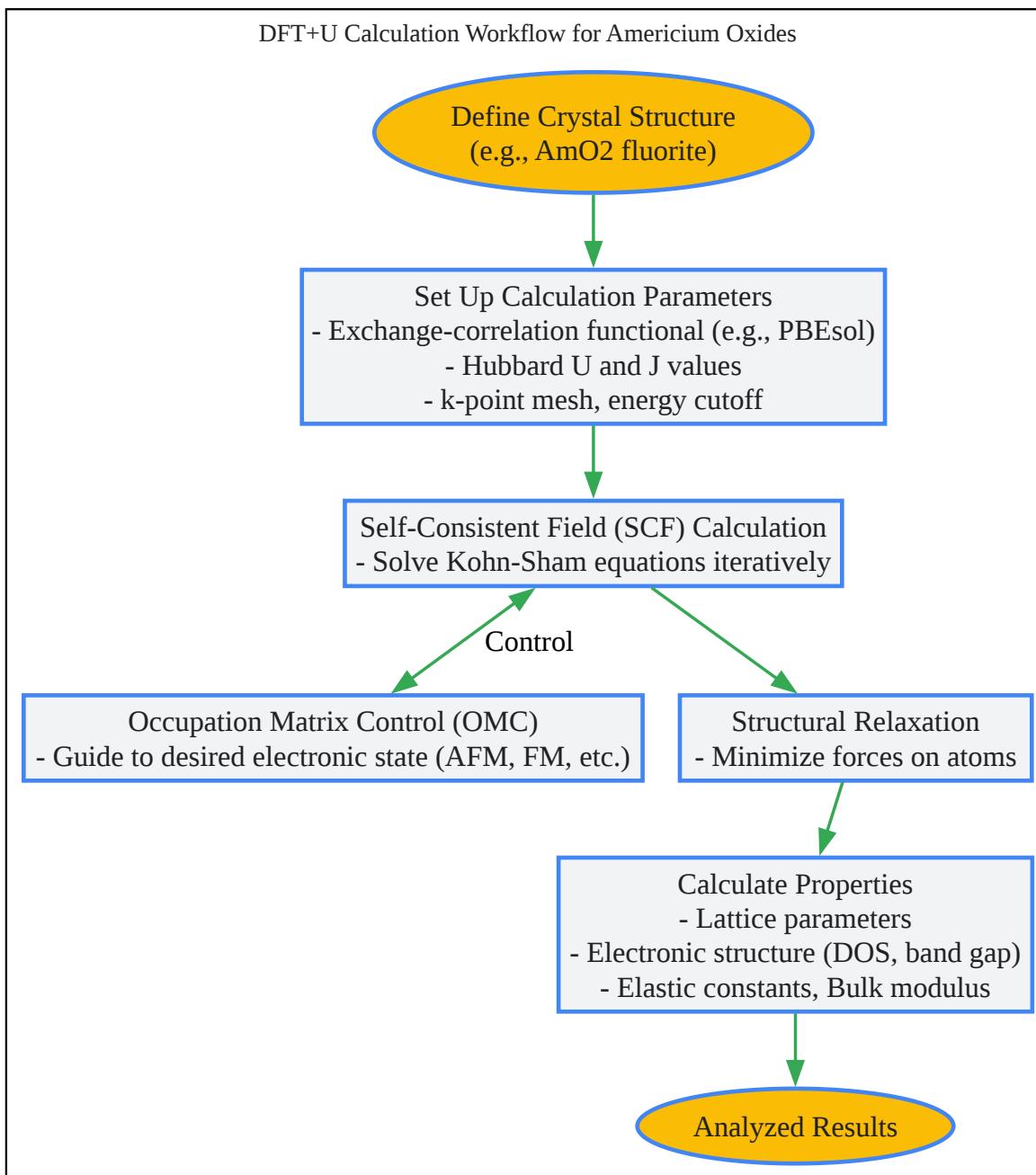
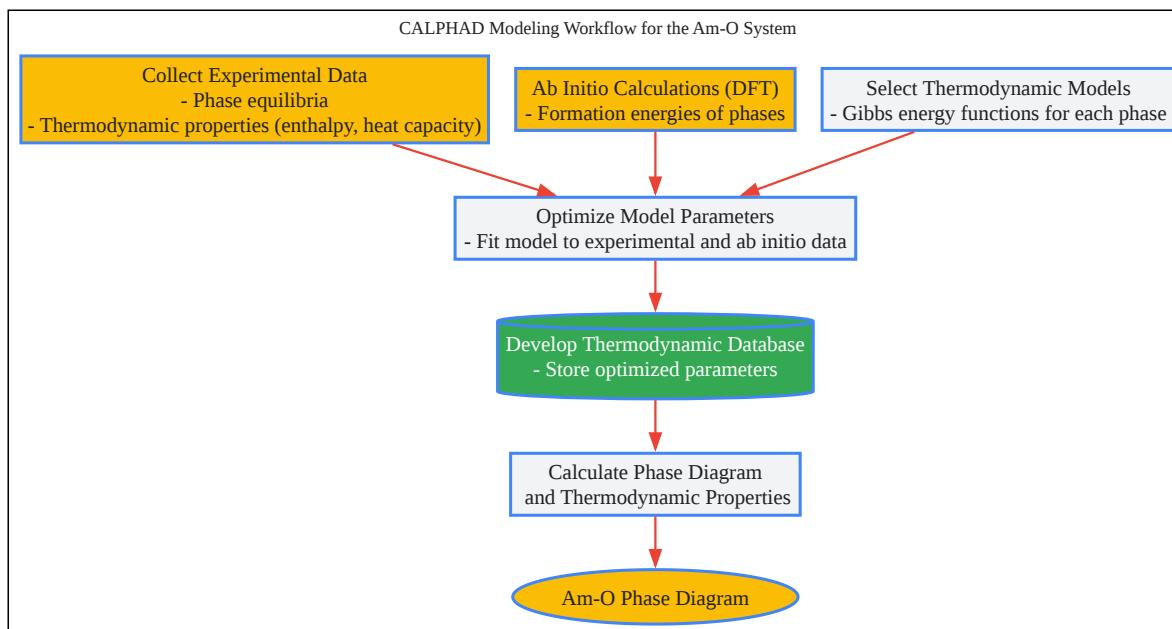

The thermodynamic and mechanical stability of **americium oxides** are critical for their application in high-temperature environments such as nuclear reactors and radioisotope thermoelectric generators. Theoretical calculations have provided valuable insights into these properties, complementing the often-scarce experimental data.

Table 4: Theoretical Thermodynamic and Mechanical Properties of Americium Oxides

Property	AmO ₂	Am ₂ O ₃ (A-type)	Reference
Formation Enthalpy (eV)	-9.15	-17.20	[8]
Bulk Modulus (GPa)	~190 - 210	~150 - 160	[6][9]
Elastic Constants (C ₁₁ , C ₁₂ , C ₄₄ in GPa)	C ₁₁ : ~383, C ₁₂ : ~126, C ₄₄ : ~72	-	[6]
Heat Capacity (Cp) at 298 K (J/mol·K)	~65	~115	[10]
Thermal Expansion Coefficient (α) at 300 K (10 ⁻⁶ /K)	~10	Anisotropic	[11][12]


Theoretical and Computational Methodologies

The theoretical understanding of **americium oxides** heavily relies on advanced computational techniques. The following diagrams illustrate the general workflows for two prominent methods: Density Functional Theory with Hubbard U correction (DFT+U) and the Calculation of Phase Diagrams (CALPHAD) method.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for DFT+U calculations of actinide oxides.

[Click to download full resolution via product page](#)

Caption: A schematic workflow for the CALPHAD modeling of a binary system like Am-O.

Experimental Protocols

The synthesis and characterization of **americium oxides** require specialized facilities due to the high radioactivity of americium. The following are summaries of common experimental procedures.

Synthesis of Americium Dioxide (AmO₂) via Oxalate Precipitation and Calcination

This method is a standard route for producing AmO₂ powder.

- Dissolution: An americium-containing solution, typically in hydrochloric or nitric acid, is prepared.
- Neutralization: The excess acid is carefully neutralized using ammonium hydroxide.[13]
- Precipitation: A saturated solution of oxalic acid is added to the neutralized americium solution, leading to the precipitation of americium(III) oxalate (Am₂(C₂O₄)₃).[13]
- Filtration and Washing: The americium oxalate precipitate is filtered and washed with deionized water to remove impurities.[13]
- Calcination: The dried americium oxalate is calcined in a furnace. The temperature is gradually increased to around 800°C. This process decomposes the oxalate and oxidizes the americium to form americium dioxide (AmO₂).[13]

Fabrication of Uranium-Doped Americium Oxide Pellets

This procedure is relevant for the fabrication of nuclear fuel or transmutation targets.

- Powder Synthesis:
 - Infiltration Method: Porous uranium oxide microspheres are infiltrated with an americium nitrate solution. The infiltrated microspheres are then dried and calcined.[8]
 - Sol-Gel Co-precipitation: Americium and uranium are dissolved in nitric acid. The solution is then added to an ammonia solution to co-precipitate the metal hydroxides. The resulting gel is washed, dried, and calcined to form a mixed oxide powder.[8]
- Pressing: The synthesized powder is uniaxially pressed into a green pellet at high pressure (e.g., 400 MPa).[8]
- Sintering: The green pellet is sintered in a furnace at high temperatures (e.g., 1600°C) under a controlled atmosphere (e.g., Ar/H₂).[8] This process densifies the pellet and results in a

robust ceramic material.

Characterization Techniques

- X-ray Diffraction (XRD): Used to identify the crystal phases and determine lattice parameters. Rietveld refinement of the diffraction data provides detailed structural information.
- Thermogravimetric Analysis (TGA): Employed to study the thermal stability and stoichiometry of the oxides by measuring mass changes as a function of temperature and atmosphere.[8]
- Electron Probe Microanalysis (EPMA): A technique for determining the elemental composition of the material at the microscale.[8]

Conclusion

This technical guide has provided a detailed overview of the theoretical properties of **americium oxides**, supported by experimental findings. The data and methodologies presented are essential for the continued development of technologies that utilize this important actinide material. The combination of computational modeling and experimental validation is crucial for advancing our understanding and ensuring the safe and efficient application of **americium oxides**. Future research should focus on further refining theoretical models and obtaining more extensive experimental data, particularly for the mechanical and thermal properties at elevated temperatures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Americium dioxide - Wikipedia [en.wikipedia.org]
- 2. Client Challenge [periodictableofelements.fandom.com]
- 3. Americium(III) oxide - Wikipedia [en.wikipedia.org]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Americium - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. DFT+U study of the structures and properties of the actinide dioxides - White Rose Research Online [eprints.whiterose.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Low temperature lattice expansion of americium dioxide [inis.iaea.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Theoretical Properties of Americium Oxide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1262221#theoretical-properties-of-americium-oxide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com